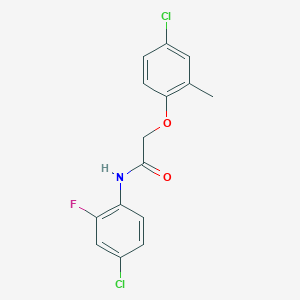
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. In
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves the selective inhibition of the TRPV1 receptor. The TRPV1 receptor is a cation channel that is activated by heat, acid, and capsaicin. When the TRPV1 receptor is activated, it leads to the release of neurotransmitters that are involved in pain sensation and inflammation. This compound binds to the TRPV1 receptor and prevents its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation in a variety of conditions. This compound has also been shown to have a protective effect on the liver and kidneys, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the TRPV1 receptor, which makes it a useful tool for studying the role of this receptor in pain sensation and inflammation. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is not currently approved for use in humans, which limits its potential clinical applications. In addition, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of research is in the development of new TRPV1 antagonists that have improved pharmacokinetic properties. Another area of research is in the study of the role of the TRPV1 receptor in other conditions, such as cancer and autoimmune diseases. In addition, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies. Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of this compound are 4-chloro-2-fluoroaniline and 4-chloro-2-methylphenol. These two compounds are reacted with ethyl chloroacetate to form intermediate compounds, which are then reacted with sodium hydroxide and chloroacetic acid to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学研究应用
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of pain management. This compound has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking the TRPV1 receptor, this compound has the potential to reduce pain and inflammation in a variety of conditions, including arthritis, neuropathic pain, and migraine.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-4-2-11(17)7-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFBUIBKMNADKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)